molecular formula C21H25N3O4 B2456178 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319788-84-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2456178
CAS RN: 2319788-84-4
M. Wt: 383.448
InChI Key: IZNCLDMVMGRGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Scavenging Reactive Compounds

Research has identified certain compounds capable of scavenging reactive dicarbonyl compounds like Methylglyoxal (MG), which is involved in the formation of advanced glycation endproducts (AGEs) associated with diabetic complications. For instance, Metformin has been shown to scavenge MG, forming a novel imidazolinone metabolite, indicating its dual role in managing hyperglycemia and potentially reducing diabetic complications by mitigating MG's harmful effects (O. Kinsky et al., 2016).

Drug Metabolism and Disposition

The disposition and metabolism of novel therapeutic compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, have been studied to understand their pharmacokinetics in humans. Such research helps identify metabolic pathways and potential metabolites, informing safety and efficacy profiles of new drugs (C. Renzulli et al., 2011).

DNA Protection

Studies on compounds like Gallic Acid (GA) have shown potent protection against DNA oxidation, indicating their potential in preventing oxidative damage. Such findings are crucial for understanding how dietary compounds can contribute to DNA integrity and overall cellular health (F. Ferk et al., 2011).

Methanol Poisoning Treatment

Research on Fomepizole's use in treating methanol poisoning highlights the importance of identifying specific antidotes for toxic exposures. Studies demonstrate how targeted treatments can mitigate the adverse effects of toxic substances, preserving health and preventing mortality (J. Brent et al., 2001).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-15(2)22-13-23-20(14)27-11-16-7-9-24(10-8-16)21(25)19-12-26-17-5-3-4-6-18(17)28-19/h3-6,13,16,19H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCLDMVMGRGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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